molecular formula C6H5F5N2O B1461113 (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 2091185-21-4

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1461113
CAS No.: 2091185-21-4
M. Wt: 216.11 g/mol
InChI Key: CFCOJEHJGPXVCH-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a fluorinated pyrazole derivative featuring a difluoromethyl group at position 1, a trifluoromethyl group at position 3, and a hydroxymethyl (-CH₂OH) substituent at position 5 of the pyrazole ring. This structure combines electron-withdrawing fluorine substituents with a polar hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its unique substitution pattern influences solubility, stability, and biological activity compared to related compounds .

Properties

IUPAC Name

[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1,5,14H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCOJEHJGPXVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS Number: 2091185-21-4) is a pyrazole derivative with significant potential in various biological applications. Its unique structure, characterized by difluoromethyl and trifluoromethyl groups, suggests interesting interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C6H5F5N2O
  • Molecular Weight : 216.11 g/mol
  • IUPAC Name : [2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key areas of interest include:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various microbial strains. For instance, studies indicate that certain pyrazole compounds exhibit significant antifungal activity against phytopathogenic fungi, outperforming standard antifungal agents like boscalid .
  • Anti-inflammatory Effects : Research has demonstrated that pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These compounds are being explored for their potential as anti-inflammatory agents .
  • Enzyme Inhibition : Some pyrazole derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as xanthine oxidase (XO). This inhibition can be beneficial in conditions like gout where uric acid levels need to be managed .

Antifungal Activity Study

A study evaluated the antifungal properties of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds displayed moderate to excellent activity against several fungal species. Notably, one derivative showed higher efficacy than established antifungal treatments .

Anti-inflammatory Mechanism

In vitro assays revealed that the compound effectively reduced LPS-induced inflammation in macrophages by downregulating pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of pyrazole derivatives to identify structural features that enhance biological activity. The presence of trifluoromethyl groups was correlated with increased potency against specific targets, highlighting the importance of molecular modifications in drug design .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeEC50/IC50 ValueReference
Pyrazole AAntifungal0.045 μM
Pyrazole BAnti-inflammatory60.56 μg/mL
Pyrazole CXanthine oxidase Inhibitor72.4 μM

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for the development of new drugs.

  • Case Study: Anticancer Activity
    Research has indicated that pyrazole derivatives can exhibit anticancer properties. A study focused on synthesizing various pyrazole derivatives, including (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, showed promising results against specific cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

Agrochemicals

Fluorinated compounds are known for their effectiveness as agrochemicals due to their stability and bioactivity.

  • Case Study: Herbicide Development
    A recent investigation into the herbicidal properties of fluorinated pyrazoles demonstrated that this compound could inhibit the growth of certain weed species. This application is particularly relevant in developing environmentally friendly herbicides that minimize crop damage.

Materials Science

The unique properties of fluorinated compounds make them suitable for applications in materials science, particularly in the development of coatings and polymers.

  • Case Study: Coating Formulations
    Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. This property is beneficial for creating durable coatings used in harsh environments.

Data Table: Comparative Analysis of Applications

Application AreaCompound RoleKey Findings
Medicinal ChemistryPotential anticancer agentInduces apoptosis in cancer cell lines
AgrochemicalsHerbicide candidateEffective against specific weed species
Materials ScienceEnhancer for polymer coatingsImproves thermal stability and chemical resistance

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Molecular Weights

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-(difluoromethyl), 3-(trifluoromethyl), 5-(methanol) ~242.1* High polarity due to -CH₂OH; dual fluorinated groups
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine 1-(difluoromethyl), 3-(pyridinyl), 5-(methylamine) 238.24 Pyridine ring introduces aromaticity; amine enhances basicity
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone 1-phenyl, 3-(trifluoromethyl), 5-(acetyl) 258.2 Acetyl group increases electrophilicity; phenyl enhances hydrophobicity
Celecoxib Carboxylic Acid 3-(trifluoromethyl), 4-(sulfamoylphenyl), 5-(benzoic acid) 411.36 Sulfonamide and carboxylic acid groups enhance solubility and acidity

*Calculated based on formula C₆H₅F₅N₂O.

Key Observations :

  • Trifluoromethyl groups (common in ) confer metabolic stability and lipophilicity, but the difluoromethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like pyridine ().

Reactivity Insights :

  • The target compound’s methanol group can undergo oxidation (to carboxylic acid) or esterification, unlike the stable trifluoromethyl or pyridine groups in analogs ().
  • Fluorinated pyrazoles (e.g., ) often require transition metal catalysts (e.g., CuI, Pd) for cross-coupling reactions, as seen in .

Activity Comparison :

  • The target compound lacks the sulfonamide () or tetrazole () moieties common in pharmaceuticals, suggesting different biological targets.
  • Its methanol group may mimic serine or threonine residues in enzyme active sites, unlike non-polar analogs ().

Stability and Degradation Pathways

  • Thermal Stability: Fluorinated pyrazoles (e.g., ) typically exhibit high thermal stability (>200°C). The methanol group in the target compound may lower decomposition temperatures slightly compared to fully fluorinated analogs.
  • Oxidative Sensitivity : The hydroxymethyl group is susceptible to oxidation, necessitating stabilization in formulations, whereas trifluoromethyl groups () are inert under most conditions.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of fluorinated pyrazoles such as (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves:

  • Construction of the pyrazole ring via cyclocondensation or cycloaddition reactions.
  • Introduction of trifluoromethyl and difluoromethyl groups either by using fluorinated precursors or via post-ring-formation fluorination.
  • Functionalization at the 5-position with a hydroxymethyl group, often through selective reduction or substitution reactions.

Preparation of Fluorinated Pyrazole Core

Cyclocondensation Using Fluorinated Carbonyl Compounds and Hydrazines

  • One classical approach involves cyclocondensation of trifluoromethylated carbonyl compounds with hydrazines to form 1H-pyrazoles bearing trifluoromethyl substituents at the 3-position.
  • For example, ethyl 4,4,4-trifluoroacetoacetate or related trifluoromethylated ketoesters can be reacted with methylhydrazine derivatives to yield trifluoromethyl-substituted pyrazolols with high regioselectivity.
  • The reaction conditions typically include controlled temperature (10 °C to 80 °C), use of acetic acid as solvent, and reaction times ranging from 1 hour to several hours to optimize yield and selectivity.

One-Pot Synthesis via Nitrile Imines and Mercaptoacetaldehyde

  • A more recent method employs in situ generated nitrile imines reacting with mercaptoacetaldehyde as an acetylene surrogate to form 1-aryl-3-trifluoromethylpyrazoles.
  • This method involves a (3 + 3)-annulation followed by cascade dehydration and ring contraction, offering good yields (up to 91%) and operational simplicity.
  • Although primarily demonstrated for trifluoromethyl-substituted pyrazoles, the approach could be adapted for difluoromethyl analogues with suitable nitrile imine precursors.

Representative Preparation Example (Inferred from Related Patents and Literature)

Step Reagents/Conditions Description Yield/Selectivity
1. Ethyl 4,4,4-trifluoroacetoacetate + methylhydrazine in acetic acid Cyclocondensation at 10 °C to 80 °C to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol intermediate ~86.5% yield, 96:4 isomer selectivity
2. Introduction of difluoromethyl group via difluoromethyl hydrazine or electrophilic difluoromethylation Functionalization at 1-position Not explicitly reported; inferred from analogous methods
3. Reduction or substitution to install hydroxymethyl at 5-position Conversion to this compound Not explicitly reported

Notes on Selectivity and Yield Optimization

  • The regioselectivity between isomers such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and its 1-methyl-5-(trifluoromethyl) isomer is critical and can be controlled by reaction conditions and choice of starting materials.
  • Use of additives and reaction temperature control enhances selectivity while maintaining high yields.
  • The presence of the hydroxymethyl group may influence the reaction pathway and requires careful control of reaction parameters.

Summary Table of Key Preparation Methods and Conditions

Method Key Reagents Conditions Yield Notes
Cyclocondensation of trifluoromethylated ketoesters with methylhydrazine Ethyl 4,4,4-trifluoroacetoacetate, methylhydrazine, acetic acid 10 °C to 80 °C, several hours ~86.5% High regioselectivity for 3-trifluoromethyl isomer
One-pot synthesis via nitrile imines and mercaptoacetaldehyde Nitrile imines, mercaptoacetaldehyde, p-TsCl Room temp to reflux, 2-5 h Up to 91% Suitable for trifluoromethyl pyrazoles; adaptable for difluoromethyl analogues
Electrophilic difluoromethylation (inferred) Difluoromethylating agents Variable Not reported Requires further research for this specific compound
Hydroxymethylation via reduction/substitution (inferred) Formyl or ester precursors, reducing agents Variable Not reported Critical for final methanol group installation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and condensation. For example, a pyrazole core is functionalized using difluoromethyl and trifluoromethyl groups under controlled conditions. A similar approach involves reacting precursors like [2-(5-amino-pyrazol-4-yl)phenyl]methanol with electrophilic agents (e.g., isocyanates) in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography . Optimizing stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature is critical for minimizing side reactions (e.g., over-fluorination) and maximizing yields (typically 50–70%).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for resolving difluoromethyl (CF2H-\text{CF}_2\text{H}) and trifluoromethyl (CF3-\text{CF}_3) environments. 1H^{1}\text{H} NMR identifies the hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) proton splitting patterns .
  • X-ray Crystallography : Programs like SHELXL (via SHELX suite) enable precise determination of molecular geometry, hydrogen-bonding networks, and fluorine atom positions in crystal structures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for fluorinated derivatives .

Q. How does the hydroxymethyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) group enhances solubility in polar solvents (e.g., ethanol, DMSO) while providing a site for derivatization (e.g., esterification, oxidation to carboxylic acid). Reactivity can be assessed via kinetic studies: for example, monitoring esterification rates with acetic anhydride in the presence of catalytic sulfuric acid .

Advanced Research Questions

Q. What role do fluorine substituents play in modulating biological activity or material properties?

  • Methodological Answer : The difluoromethyl (CF2H-\text{CF}_2\text{H}) and trifluoromethyl (CF3-\text{CF}_3) groups enhance metabolic stability, lipophilicity, and binding affinity in drug design (e.g., kinase/VEGFR-2 inhibitors) by altering electron density and steric effects . In materials science, fluorine atoms improve thermal stability and electron-transport properties in OLEDs, as seen in pyrazole-based Ir(III) complexes . Computational studies (DFT) quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How can structural modifications at the pyrazole 5-position optimize selectivity in enzyme inhibition?

  • Methodological Answer : Rational design involves:

  • Molecular Docking : Simulating interactions with target enzymes (e.g., VEGFR-2, Factor Xa) using software like AutoDock. For example, replacing the hydroxymethyl group with carboxamide improves hydrogen-bonding with catalytic residues .
  • SAR Studies : Systematic variation of substituents (e.g., substituting CH2OH-\text{CH}_2\text{OH} with CO2H-\text{CO}_2\text{H}) and evaluating inhibitory potency (IC50_{50}) in enzymatic assays .

Q. What computational strategies are effective for predicting the compound’s photophysical or catalytic behavior?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Models electronic transitions in OLED applications, predicting emission wavelengths and quantum yields .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding/unbinding pathways to assess inhibitor residence times .
  • Charge-Transfer Analysis : For boron complexes, natural bond orbital (NBO) analysis identifies electron-transfer pathways between pyrazole ligands and metal centers .

Q. How do synthetic byproducts or stereochemical impurities impact pharmacological or material performance?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomeric impurities (e.g., from asymmetric synthesis) that may reduce drug efficacy .
  • Accelerated Stability Testing : Exposes the compound to heat/light to detect degradation products (e.g., defluorination) via LC-MS .
  • Batch Consistency : Statistical analysis (e.g., ANOVA) compares impurity profiles across synthetic batches to ensure reproducibility .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 70% yield for a related compound, while similar routes ( ) achieve 50–60%. This discrepancy may arise from differences in precursor purity or workup methods.
  • Biological Activity : A derivative in shows nanomolar Factor Xa inhibition, whereas highlights sub-micromolar VEGFR-2 activity. Such variations underscore target-specific SAR dependencies.

Applications in Academic Research

  • Medicinal Chemistry : Core scaffold for designing kinase inhibitors (e.g., acrizanib ) and anticoagulants (e.g., razaxaban ).
  • Materials Science : Ligand for phosphorescent Ir(III) complexes in OLEDs and boron-based catalysts .
  • Chemical Biology : Probe for studying fluorine’s role in protein-ligand interactions via 19F^{19}\text{F} NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

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